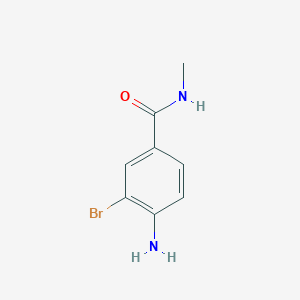

4-amino-3-bromo-N-methylbenzamide

Description

4-Amino-3-bromo-N-methylbenzamide is a brominated benzamide derivative with a molecular formula of C₈H₉BrN₂O (hypothetical, based on structural analogs). It features an amino group (-NH₂) at the 4-position, a bromine atom (-Br) at the 3-position, and an N-methylamide (-CONHCH₃) substituent.

Properties

IUPAC Name |

4-amino-3-bromo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSFXBYRZVYDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299901 | |

| Record name | 4-Amino-3-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-28-4 | |

| Record name | 4-Amino-3-bromo-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-bromo-N-methylbenzamide typically involves the following steps:

Bromination: The starting material, N-methylbenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the benzene ring.

Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-bromo-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amination: Ammonia or primary amines under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of nitrobenzamides.

Reduction: Formation of aminobenzamides.

Scientific Research Applications

Pharmaceutical Development

4-Amino-3-bromo-N-methylbenzamide serves as an important intermediate in the synthesis of pharmaceuticals. Its halogen substitution enhances biological activity, making it a valuable component in drug design.

- Antimicrobial Activity : Research has shown that derivatives of benzamide, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications of benzamide compounds can lead to enhanced antibacterial and antifungal activities, suggesting potential therapeutic applications against resistant strains of bacteria and fungi .

- Antimalarial Research : The compound has been investigated for its role in developing new antimalarial therapies. It has been shown to inhibit specific proteins involved in the malaria parasite's lifecycle, which is crucial for the design of effective treatments .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : The compound has been employed in assays to determine its effect on various enzymes. For instance, it has been tested for its ability to inhibit certain ATPases associated with pathogenic organisms, providing insights into potential therapeutic mechanisms .

Agricultural Chemistry

The compound is also being explored for applications in agricultural chemistry.

- Pesticide Development : this compound has potential as a pesticide or herbicide due to its biological activity against pests. Its derivatives are being studied for their effectiveness in controlling agricultural pests while minimizing environmental impact .

Material Science

In material science, the unique properties of this compound are being investigated for creating novel materials.

- Polymer Chemistry : The compound's structure can be utilized in synthesizing polymers with desirable characteristics. Research is ongoing to evaluate how modifications to the benzamide structure can lead to improved material properties such as strength and flexibility .

Analytical Chemistry

In analytical chemistry, this compound is used for developing methods to detect and quantify similar compounds.

- Chemical Analysis Techniques : The compound aids in enhancing the accuracy of chemical analysis through methods such as chromatography and mass spectrometry. Its distinct chemical properties allow for better separation and identification of related substances in complex mixtures .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzamide derivatives, including this compound. Results indicated that modifications led to improved efficacy against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for new antibiotics .

Case Study 2: Antimalarial Activity

In an investigation focused on antimalarial compounds, this compound was included in a library screening against Plasmodium falciparum. The results showed promising inhibition of parasite growth, suggesting further optimization could yield effective treatments for malaria .

Mechanism of Action

The mechanism of action of 4-amino-3-bromo-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-amino-3-bromo-N-methylbenzamide with key analogs in terms of substituents, molecular properties, and safety profiles, derived from the provided evidence:

Table 1: Structural and Property Comparison

Key Observations:

Methoxy (-OCH₃) or benzyloxy (-OBn) groups at the 3-position (e.g., ) introduce steric bulk and electron-donating effects, which may alter binding affinity in receptor interactions compared to the amino group in the target compound. N-Alkylamide variations (e.g., N-butyl vs. N-methyl) significantly affect solubility and metabolic stability.

Synthetic Accessibility :

- Analogs like 3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide (Compound 3a ) demonstrate modular synthesis via succinimidyl ester intermediates, suggesting that the target compound could be synthesized using similar strategies with tailored amine reagents.

Research Implications and Gaps

- Biological Activity : Brominated benzamides are often investigated as sigma receptor ligands , though the target compound’s specific activity remains unstudied in the provided evidence.

- Thermodynamic Stability : Higher boiling points in bulkier analogs (e.g., 485.1°C for ) suggest that N-methyl substitution in the target compound may reduce thermal stability compared to aryl-amide derivatives.

- Safety Data Limitations : Hazard profiles for the target compound are unavailable in the provided sources, necessitating further experimental toxicology studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.